Biotin-PEG2-azide

Click Chemistry Biotinylation Steric Hindrance

Biotin-PEG2-azide (CAS 1910803-72-3 or 945633-30-7) is a heterobifunctional bioconjugation reagent consisting of a biotin moiety, a short polyethylene glycol (PEG2) spacer, and a terminal azide group. It belongs to the class of PEG-based PROTAC linkers and click-chemistry biotinylation probes, enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition for stable triazole formation.

Molecular Formula C16H28N6O4S
Molecular Weight 400.5 g/mol
Cat. No. B15620921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-azide
Molecular FormulaC16H28N6O4S
Molecular Weight400.5 g/mol
Structural Identifiers
InChIInChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)
InChIKeyOVEZMVONEJMGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-PEG2-azide: A Compact, Click-Chemistry Biotinylation Reagent for Affinity-Based Detection and PROTAC Synthesis


Biotin-PEG2-azide (CAS 1910803-72-3 or 945633-30-7) is a heterobifunctional bioconjugation reagent consisting of a biotin moiety, a short polyethylene glycol (PEG2) spacer, and a terminal azide group [1]. It belongs to the class of PEG-based PROTAC linkers and click-chemistry biotinylation probes, enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition for stable triazole formation . The PEG2 spacer enhances aqueous solubility relative to non-PEGylated biotin-azide derivatives . Its primary applications include biomolecule labeling, affinity purification, and the construction of proteolysis-targeting chimeras (PROTACs) .

Why Biotin-PEG2-azide Cannot Be Replaced by Other Biotin-Azide or Biotin-PEGn-azide Analogs in Critical Workflows


Generic substitution among biotin-azide derivatives risks experimental failure because linker length and composition directly control steric accessibility, conjugation efficiency, and downstream biological activity. A systematic study on thermoresponsive brushes demonstrated that a shorter biotin-PEG3 linker yielded higher biotin and subsequent streptavidin-HRP loading compared to a longer biotin-PEG23 linker, with monolayer coverage dropping from 81–98% to 43% under certain conditions [1]. Similarly, in PROTAC development, GSPT1 degradation was observed with PEG2-based linkers but lost with longer PEG3 or PEG4 chains, proving that PEG2 is not an arbitrary increment but a functional determinant [2]. Direct structural comparison further reveals that Biotin-PEG2-azide lacks the hydrophobic C6 alkyl extension present in Biotin-PEG2-C6-azide, making it more compact and specifically suited for sterically demanding labeling sites . Interchanging these reagents without validation thus introduces uncontrolled variables in spatial presentation, solubility, and target engagement.

Quantitative Differentiation of Biotin-PEG2-azide Against In-Class Analogs: An Evidence-Based Selection Guide


Enhanced Steric Accessibility for Labeling Crowded Biomolecular Environments Compared to Biotin-PEG2-C6-azide

Biotin-PEG2-azide lacks the hydrophobic C6 alkyl chain extension found in its close analog Biotin-PEG2-C6-azide. This structural difference results in a more compact molecular design, making Biotin-PEG2 specifically recommended for labeling reactions where spatial constraints or steric hindrance limit the accessibility of bulkier probes .

Click Chemistry Biotinylation Steric Hindrance Small Molecule Labeling

PEG2 Linker Length as a Critical Determinant of PROTAC Degradation Activity vs. PEG3 and PEG4

In a systematic study of Retro-2-based PROTACs, only the PEG2-linked construct induced degradation of the translation termination factor GSPT1, while analogs with longer PEG3 and PEG4 linkers failed to show this activity. This demonstrates that a PEG2 spacer can be uniquely required for productive ternary complex formation and subsequent ubiquitination [1].

PROTACs Targeted Protein Degradation Linker Length-Activity Relationship GSPT1

Shorter PEG Spacer Increases Streptavidin-HRP Loading on Surfaces Compared to Longer PEG Linkers

A comparative study on enzyme immobilization demonstrated that a short biotin-PEG3 linker enabled significantly higher biotin and subsequent streptavidin-HRP loading on PNIPAAm brushes than a longer biotin-PEG23 linker. In the collapsed state (37 °C), SA-HRP coverage reached 81–98% monolayer for PEG3, but only 43% for PEG23 at 20 °C, illustrating that short PEG spacers enhance surface conjugation efficiency [1].

Surface Functionalization Biotin-Streptavidin Linker Length Enzyme Immobilization

Aqueous Solubility Enhancement via PEG2 Spacer Relative to Non-PEGylated Biotin-Azide

The hydrophilic PEG2 spacer increases the aqueous solubility of Biotin-PEG2-azide compared to biotin-azide derivatives lacking a PEG chain. While quantitative head-to-head solubility data are not available from primary literature, multiple vendor sources consistently report that the PEG spacer imparts water solubility beneficial for biological applications , with practical solubility listed as DMSO: 100 mg/mL for the UV-cleavable analog [1].

Solubility Aqueous Media PEGylation Bioconjugation

Optimal Application Scenarios for Biotin-PEG2-azide Based on Quantitative Differentiation Evidence


Sterically Demanding Bioconjugation of Small Molecules or Intracellular Targets

Use Biotin-PEG2-azide when labeling small-molecule probes, constrained peptide epitopes, or intracellular protein targets where the additional C6 alkyl chain of Biotin-PEG2-C6-azide may prevent efficient click conjugation due to steric clash. The compact PEG2-only design minimizes the probe's spatial footprint, increasing the likelihood of successful triazole formation in crowded molecular environments .

PROTAC Library Construction Requiring Defined PEG2 Linker Geometry

Incorporate Biotin-PEG2-azide as a key intermediate in PROTAC syntheses where a PEG2 spacer is required to recapitulate or screen for target degradation activity. The finding that PEG2-specific linkers uniquely enable GSPT1 degradation over PEG3/PEG4 analogs supports its use in structure-activity relationship (SAR) studies exploring linker-length-dependent neosubstrate recruitment.

High-Density Surface Functionalization for Biosensors and Affinity Matrices

Use Biotin-PEG2-azide to derivatize alkyne-modified surfaces (e.g., sensor chips, magnetic beads) where maximizing streptavidin capture probe density is critical. Class-level evidence shows that short PEG linkers (PEG3) achieve up to 98% monolayer coverage of streptavidin-enzyme conjugates versus 43% for long PEG23 linkers , and the structurally similar PEG2 spacer is expected to confer comparable high-density loading advantages.

Aqueous-Phase Biotinylation of Sensitive Biomolecules

Select Biotin-PEG2-azide for copper-catalyzed or copper-free click labeling of proteins, antibodies, or nucleic acids in predominantly aqueous buffers. The PEG2 spacer imparts sufficient water solubility to maintain reagent and conjugate solubility without resorting to high percentages of organic co-solvents that risk biomolecule denaturation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-PEG2-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.